

# An In-Depth Technical Guide to the EC1167 Linker in Antibody-Drug Conjugates

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## Compound of Interest

Compound Name: **EC1167**

Cat. No.: **B12430693**

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## Introduction

The **EC1167** linker is a critical component of the small molecule-drug conjugate (SMDC) EC1169, a promising therapeutic agent targeting Prostate-Specific Membrane Antigen (PSMA). EC1169 is designed for the treatment of recurrent metastatic, castration-resistant prostate cancer (mCRPC). This technical guide provides a comprehensive overview of the **EC1167** linker, including its structure, mechanism of action, and the experimental data supporting its use in the targeted delivery of the potent cytotoxic agent, tubulysin B hydrazide (TubBH).

EC1169 is a water-soluble SMDC that utilizes the **EC1167** linker to connect a PSMA-targeting ligand to the tubulysin B payload.<sup>[1][2]</sup> The design of the **EC1167** linker is pivotal to the success of EC1169, ensuring stability in systemic circulation and facilitating the specific release of the cytotoxic payload within PSMA-expressing tumor cells.<sup>[2]</sup>

## Core Components of EC1169

The SMDC EC1169 is comprised of three key components:

- Targeting Moiety: A high-affinity ligand that specifically binds to PSMA, a protein highly overexpressed on the surface of prostate cancer cells.

- Linker (**EC1167**): A stable, enzyme-cleavable linker that connects the targeting moiety to the cytotoxic payload.
- Payload: Tubulysin B hydrazide (TubBH), a potent microtubule-destabilizing agent that induces cell cycle arrest and apoptosis.

## EC1167 Linker: Structure and Properties

The **EC1167** linker is a hydrophilic, enzyme-cleavable linker. Its chemical formula is C33H45N7O17S, with a molecular weight of 843.81 g/mol .[\[3\]](#)

Chemical Structure of **EC1167** Hydrochloride:

While a definitive, publicly available diagram of the precise chemical structure of the **EC1167** linker is not available, the SMILES (Simplified Molecular-Input Line-Entry System) notation for its hydrochloride salt provides insight into its composition: SC--INVALID-LINK--=O)NC(--INVALID-LINK--=O)NC(--INVALID-LINK--=O)NC(CC1=CC=C(CNC(NCCCC--INVALID-LINK--=O)NC(N--INVALID-LINK--=O)CCC(O)=O)=O)C=C1)=O)=O.Cl.[\[4\]](#) This structure suggests a peptide-based linker containing multiple amino acid residues, which would be consistent with an enzyme-cleavable design.

## Mechanism of Action of the **EC1167** Linker in **EC1169**

The mechanism of action of the **EC1167** linker is integral to the targeted delivery and therapeutic efficacy of EC1169. The process can be summarized in the following steps:

- Targeting and Binding: The PSMA-targeting ligand of EC1169 binds with high affinity to PSMA expressed on the surface of prostate cancer cells.
- Internalization: Upon binding, the entire EC1169 conjugate is internalized into the cancer cell via endocytosis.
- Enzymatic Cleavage: Within the intracellular environment of the tumor cell, specific enzymes recognize and cleave the **EC1167** linker.[\[2\]](#) This enzymatic cleavage is a critical step that releases the active tubulysin B hydrazide payload.

- Payload-Induced Cytotoxicity: Once liberated, TubBH binds to tubulin, inhibiting microtubule polymerization. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis in the cancer cell.[2]

The stability of the **EC1167** linker in the systemic circulation is crucial to minimize off-target toxicity. The linker is designed to remain intact in the bloodstream and only undergo cleavage under the specific enzymatic conditions present within the target cancer cells.[2]

## Preclinical and Clinical Data

The efficacy and safety of EC1169, and by extension the performance of the **EC1167** linker, have been evaluated in preclinical and clinical studies.

### Preclinical Studies

In preclinical xenograft models using PSMA-positive human prostate cancer cells, EC1169 demonstrated potent antitumor activity, leading to complete tumor remissions and cures.[1] This targeted efficacy highlights the ability of the **EC1167** linker to effectively deliver the cytotoxic payload to the tumor site.

### Clinical Trials

A Phase 1 clinical trial (NCT02202447) was conducted to evaluate the safety, tolerability, and preliminary efficacy of EC1169 in patients with mCRPC. The study demonstrated that EC1169 was well-tolerated, and there was evidence of anti-tumor activity in both taxane-naïve and taxane-exposed patients.[5][6] These findings support the viability of the PSMA-targeted therapeutic strategy employing the **EC1167** linker.

Table 1: Summary of EC1169 Phase 1 Clinical Trial Data

Parameter	Finding	Reference
Recommended Phase 2 Dose	6.5 mg/m <sup>2</sup> administered as an IV bolus on days 1 and 8 of a 21-day cycle	[5]
Tolerability	Well-tolerated with most treatment-related adverse events being Grade 1 and 2	[5]
Efficacy	Evidence of anti-tumor activity, including stable disease and a confirmed partial response in some patients	[6]

## Experimental Protocols

Detailed experimental protocols are essential for the characterization and validation of ADCs and their linkers. Below are generalized protocols based on standard methodologies used in the field.

### In Vitro Cytotoxicity Assay

This assay is used to determine the potency of the ADC against cancer cell lines.

- Cell Culture: Culture PSMA-positive (e.g., LNCaP) and PSMA-negative (e.g., PC-3) cancer cells in appropriate media.
- Treatment: Seed cells in 96-well plates and treat with serial dilutions of EC1169, free TubBH, and a non-targeting control conjugate.
- Incubation: Incubate the cells for a specified period (e.g., 72 hours).
- Viability Assessment: Measure cell viability using a standard method such as the MTT or CellTiter-Glo assay.
- Data Analysis: Calculate the IC<sub>50</sub> (half-maximal inhibitory concentration) values to determine the potency and specificity of the conjugate.

## In Vivo Xenograft Model

This model is used to evaluate the anti-tumor efficacy of the ADC in a living organism.

- Animal Model: Use immunodeficient mice (e.g., nude or SCID).
- Tumor Implantation: Subcutaneously implant PSMA-positive human prostate cancer cells (e.g., LNCaP) into the flanks of the mice.
- Treatment: Once tumors reach a specified size, randomize the mice into treatment groups and administer EC1169, vehicle control, and other relevant control agents intravenously.
- Monitoring: Monitor tumor volume and body weight of the mice regularly.
- Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis.

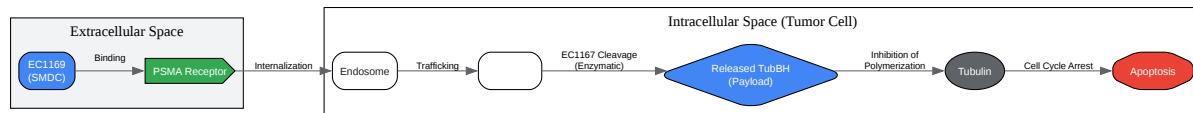
## Linker Stability Assay

This assay assesses the stability of the ADC linker in plasma.

- Incubation: Incubate EC1169 in human plasma at 37°C for various time points.
- Sample Preparation: At each time point, precipitate plasma proteins and extract the ADC.
- Analysis: Analyze the samples using techniques such as LC-MS/MS to quantify the amount of intact ADC and any released payload.
- Half-life Calculation: Determine the half-life of the ADC in plasma to assess linker stability.

## Visualizations

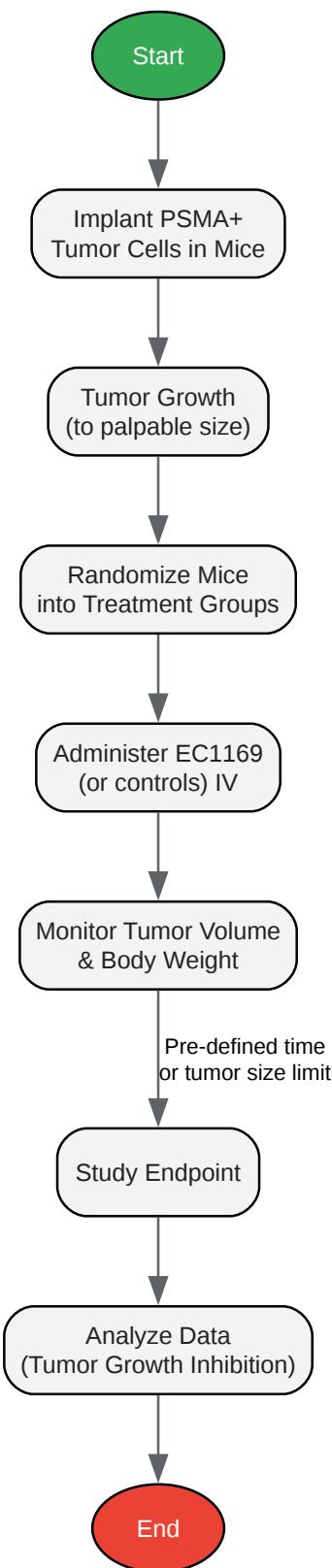
### Signaling Pathway of EC1169 Action



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Caption: Mechanism of action of the PSMA-targeted SMDC EC1169.

## Experimental Workflow for In Vivo Efficacy Study



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Caption: Workflow for a typical in vivo xenograft study of EC1169.

## Conclusion

The **EC1167** linker is a sophisticated and essential component of the SMDC EC1169, enabling the targeted delivery of a highly potent cytotoxic agent to PSMA-expressing prostate cancer cells. Its enzyme-cleavable design ensures stability in circulation while allowing for efficient payload release within the target cells. Preclinical and early clinical data for EC1169 have demonstrated a promising safety and efficacy profile, underscoring the potential of this linker technology in the development of next-generation targeted cancer therapies. Further research and clinical development will continue to elucidate the full therapeutic potential of ADCs and SMDCs utilizing advanced linker technologies like **EC1167**.

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